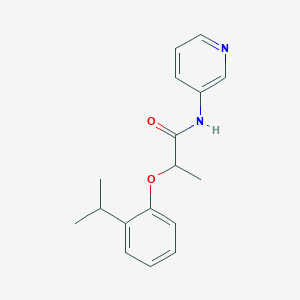

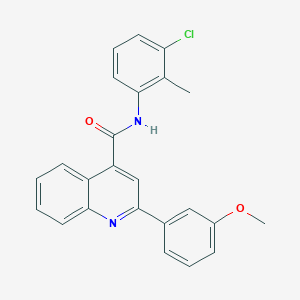

![molecular formula C20H18ClN5 B6096151 2-(4-chlorophenyl)-3,5-dimethyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6096151.png)

2-(4-chlorophenyl)-3,5-dimethyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

The synthesis of this compound involves a multicomponent reaction . The process includes the use of phenylhydrazine, aldehyde, ethyl acetate, and malononitrile . Cyclization of the intermediate gives the dihydropyridine derivative, which is then oxidized to the final product .Molecular Structure Analysis

The molecular structure of this compound is confirmed by the presence of functional groups in its IR spectra . The disappearance of the CN group, which existed about 2230 cm−1 in the reactant, and the appearance of NH2 and NH bands around 3300–3200 cm−1 that do not exist in the reactant, confirm that the reaction took place .Chemical Reactions Analysis

The chemical reactions of this compound involve the formation of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These reactions significantly inhibit the growth of examined cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D .Wirkmechanismus

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

The compound interacts with CDK2, inhibiting its activity .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of cell division . This can lead to apoptosis, or programmed cell death, in tumor cells

Result of Action

The compound’s action results in significant inhibition of the growth of examined cell lines . It has shown superior cytotoxic activities against certain cell lines, such as MCF-7 and HCT-116 . It also induces significant alterations in cell cycle progression, in addition to apoptosis induction within certain cells .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The compound has been found to have beneficial properties as antimetabolites in purine biochemical reactions . It has been reported to have significant inhibitory activity against CDK2/cyclin A2 . This makes it an appealing target for cancer treatment that targets tumor cells in a selective manner .

Cellular Effects

The compound has been shown to significantly inhibit the growth of various cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .

Molecular Mechanism

At the molecular level, the compound exerts its effects through binding interactions with biomolecules and changes in gene expression . Specifically, it has been found to inhibit CDK2/cyclin A2, which is a key enzyme in cell cycle regulation .

Temporal Effects in Laboratory Settings

While specific temporal effects of 2-(4-chlorophenyl)-3,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine have not been extensively studied, compounds with similar structures have shown good inhibitory effect with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .

Metabolic Pathways

The specific metabolic pathways that 2-(4-chlorophenyl)-3,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is involved in have not been extensively studied. Given its inhibitory activity against CDK2/cyclin A2, it is likely that it interacts with enzymes and cofactors involved in cell cycle regulation .

Transport and Distribution

The transport and distribution of the compound within cells and tissues is a critical aspect of its biochemical activity. While specific transporters or binding proteins that it interacts with have not been identified, its ability to inhibit CDK2/cyclin A2 suggests that it is able to penetrate cell membranes and reach its target sites .

Subcellular Localization

Given its activity against CDK2/cyclin A2, it is likely that it localizes to the nucleus where it can interact with its target .

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-3,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN5/c1-13-10-18(23-12-15-4-3-9-22-11-15)26-20(24-13)14(2)19(25-26)16-5-7-17(21)8-6-16/h3-11,23H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJPDWGUXPOOFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6096077.png)

![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B6096091.png)

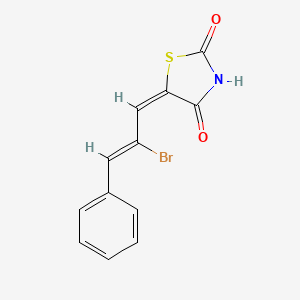

![{4-amino-2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}(4-fluorophenyl)methanone](/img/structure/B6096111.png)

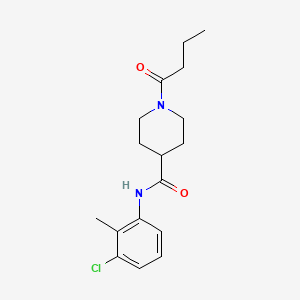

![3-[1-(2-butynoyl)-3-piperidinyl]-N-(2-chlorobenzyl)propanamide](/img/structure/B6096119.png)

![N-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-(4-methylphenoxy)propanamide](/img/structure/B6096125.png)

![1-(5-{[(2-chlorobenzyl)(methyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6096139.png)

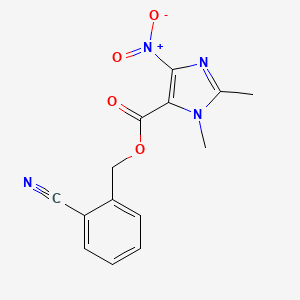

![N-(3-chloro-4-methylphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B6096140.png)

![N-(4-chlorophenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B6096161.png)

![3-[(cyclohexylamino)sulfonyl]-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B6096162.png)